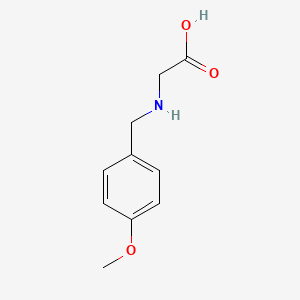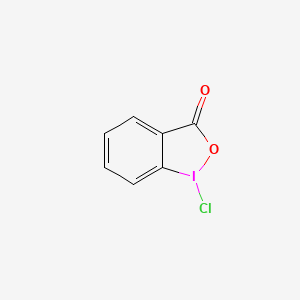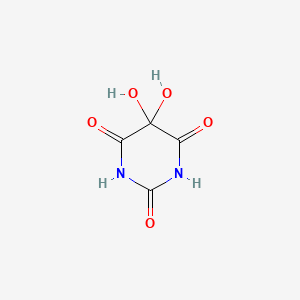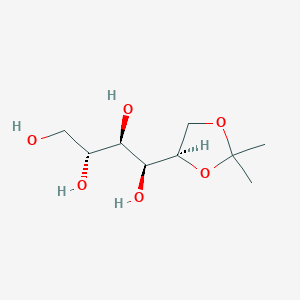
2,5-Difluoroterephthalic acid
Overview
Description
2,5-Difluoroterephthalic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of terephthalic acid, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Mechanism of Action
Target of Action
2,5-Difluoroterephthalic acid is a derivative of terephthalic acid, which is primarily used in the synthesis of high-performance polyester materials . The primary targets of this compound are the chemical reactions involved in the synthesis of these materials .
Mode of Action
The compound interacts with its targets by participating in the chemical reactions that lead to the formation of high-performance polyester materials . The presence of the two fluorine atoms in the compound can influence the properties of the resulting materials, such as their thermal stability and mechanical performance .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of high-performance polyester materials . The downstream effects of these pathways include the production of materials with excellent thermal stability and mechanical performance .
Pharmacokinetics
Its physical properties, such as its melting point (325-330 °c) and boiling point (3701±420 °C), can impact its behavior in various chemical reactions .
Result of Action
The primary result of the action of this compound is the synthesis of high-performance polyester materials . These materials are characterized by their excellent thermal stability and mechanical performance . They can be used to produce high-performance polyester fibers, films, and polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid skin contact and inhalation of the compound .
Biochemical Analysis
Biochemical Properties
2,5-Difluoroterephthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of polybenzoxazoles, a class of high-performance polymers . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes . Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a key role in directing this compound to these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoroterephthalic acid can be synthesized through the nucleophilic substitution reaction of terephthalic acid with a fluorinating agent. The reaction typically involves the use of a strong base, such as potassium carbonate, and a fluorinating agent like sulfur tetrafluoride. The reaction is carried out under anhydrous conditions and elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow process where terephthalic acid is reacted with a fluorinating agent in the presence of a catalyst. The reaction mixture is then purified through crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoroterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorobenzoquinone derivatives.
Reduction: Reduction reactions can convert it into difluoroterephthalaldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Difluorobenzoquinone derivatives.
Reduction: Difluoroterephthalaldehyde.
Substitution: Various substituted terephthalic acid derivatives.
Scientific Research Applications
2,5-Difluoroterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and copolymers, which have unique properties such as increased thermal stability and chemical resistance.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Comparison with Similar Compounds
2,5-Difluoroterephthalic acid is unique compared to other similar compounds due to the presence of fluorine atoms, which impart distinct chemical properties. Similar compounds include:
Terephthalic acid: The parent compound without fluorine substitution.
2,5-Dichloroterephthalic acid: A similar compound with chlorine atoms instead of fluorine.
2,5-Dibromoterephthalic acid: A compound with bromine atoms in place of fluorine.
The fluorine atoms in this compound enhance its thermal stability and chemical resistance, making it more suitable for high-performance applications compared to its chlorinated and brominated counterparts.
Properties
IUPAC Name |
2,5-difluoroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKOWFVDUSZDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215804 | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-14-1 | |
| Record name | 2,5-Difluoro-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluoroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluoroterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Difluoroterephthalic acid useful in polymer synthesis?
A: this compound is a difunctional monomer, meaning it possesses two reactive sites (the carboxylic acid groups) capable of forming bonds with other molecules. This characteristic makes it highly suitable for synthesizing polymers, which are large molecules composed of repeating structural units. [, ]
Q2: Can you provide an example of how this compound is used to create specific polymers?
A: Researchers have successfully synthesized a series of novel poly(hydroxyether terephthalate) polymers by reacting this compound with various aromatic bis(epoxide)s. This reaction, catalyzed by tetrabutyl ammonium bromide, highlights the versatility of this compound in producing polymers with potentially desirable properties. []
Q3: How does the incorporation of fluorine atoms in this compound influence the properties of the resulting polymers?
A: The presence of fluorine atoms within the polymer backbone often leads to enhanced thermal stability. For instance, polybenzoxazoles (PBOs) synthesized using this compound demonstrated improved thermal stability compared to their counterparts lacking fluorine. This enhancement is attributed to the strong electron-withdrawing nature of fluorine, which influences the polymer's overall electronic structure and consequently, its thermal properties. []
Q4: Beyond thermal stability, does this compound contribute to any other beneficial properties in the synthesized polymers?
A: Yes, incorporating this compound can also enhance the solubility of the resulting polymers. For example, the fluorinated PBOs mentioned earlier displayed good solubility in various common organic solvents. [] This improved solubility can be advantageous in polymer processing and applications where solubility in specific solvents is crucial.
Q5: Are there any established synthetic routes for producing this compound?
A: Research indicates that a novel and reliable synthetic route for this compound has been developed. [] While the specific details of this synthetic route were not elaborated upon in the provided abstracts, this finding suggests advancements in the efficient production of this valuable monomer.
Q6: What are the future implications of research on this compound-based polymers?
A: The continued exploration of this compound as a building block for novel polymers holds significant promise. The ability to tune polymer properties, such as thermal stability and solubility, by incorporating this monomer opens avenues for developing advanced materials with tailored characteristics. These materials could find applications in various fields, including high-performance plastics, coatings, and electronic components. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


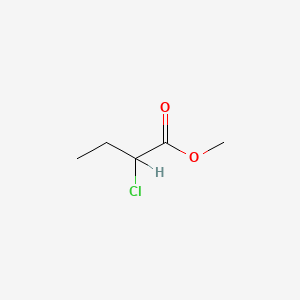
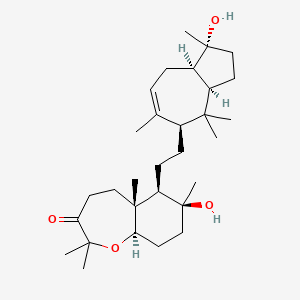

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
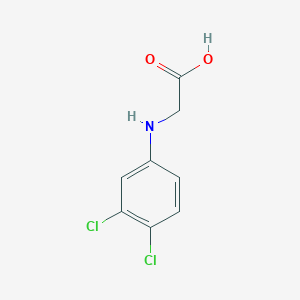
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)
